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Compound of Interest

Compound Name: 5-Hydroxy-3-methylindole

CAS No.: 1125-40-2

Cat. No.: B177197 Get Quote

Executive Technical Summary
5-Hydroxy-3-methylindole (3-methyl-1H-indol-5-ol) is a bioactive indole derivative functioning

primarily as a metabolic intermediate and a synthetic scaffold. Unlike Skatole (3-methylindole),

which is known for its fecal odor and pneumotoxicity, the 5-hydroxy variant represents a Phase

I metabolite with distinct solubility and reactivity profiles.

In drug development, it serves as a structural analog to serotonin (5-hydroxytryptamine),

lacking the ethylamine side chain. Its primary significance lies in its role as a biomarker for

tryptophan metabolism and its propensity for bioactivation into electrophilic imine methides, a

mechanism central to indole-mediated toxicity.

Physicochemical Profile
The introduction of the hydroxyl group at the C5 position significantly alters the electron density

of the indole ring, increasing polarity and raising the melting point compared to 3-methylindole.
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Property Value Technical Context

CAS Number 1125-40-2 Distinct from Skatole (83-34-1)

Molecular Formula C₉H₉NO MW: 147.17 g/mol

Appearance
White to off-white crystalline

solid

Darkens upon oxidation/light

exposure

Melting Point 108–109 °C

Significantly higher than

Skatole (95 °C) due to H-

bonding

Boiling Point 344.8 °C (at 760 mmHg)
Predicted value; decomposes

at high heat

Solubility DMSO, Ethanol, Methanol
Limited water solubility; soluble

in alkali

pKa (Predicted) ~10.2 (Phenolic OH)
Weakly acidic; forms phenolate

anions in basic media

LogP ~1.99
Moderate lipophilicity;

membrane permeable

Synthetic Pathways[3][4]
A. Chemical Synthesis: Fischer Indole Strategy
The most robust laboratory synthesis utilizes the Fischer Indole Synthesis. This method avoids

the harsh conditions of the Nenitzescu synthesis often used for 5-hydroxyindoles but allows for

specific alkylation at the C3 position.

Protocol Summary:

Hydrazone Formation: Condensation of 4-benzyloxyphenylhydrazine with propionaldehyde

yields the corresponding hydrazone.

Cyclization: Acid-catalyzed rearrangement (using polyphosphoric acid or ZnCl₂) closes the

ring to form 5-benzyloxy-3-methylindole.
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Deprotection: Catalytic hydrogenolysis (H₂/Pd-C) or Lewis acid cleavage (BBr₃) removes the

benzyl group to yield the free phenol.

Figure 1: Fischer Indole Synthesis Route for 5-Hydroxy-3-methylindole
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B. Metabolic Biosynthesis
In biological systems (specifically porcine and human hepatic models), 5-hydroxy-3-
methylindole is generated via cytochrome P450-mediated hydroxylation of Skatole.

Enzymes: CYP2E1, CYP2A19.[1]

Pathway: Direct hydroxylation at the C5 position. This is a detoxification pathway compared

to the dehydrogenation pathway (see Section 5).

Structural Characterization
Nuclear Magnetic Resonance (NMR)
The 5-hydroxy substitution pattern breaks the symmetry of the benzene ring, creating a distinct

splitting pattern.

¹H NMR (DMSO-d₆, 400 MHz):

δ 10.5 ppm (s, 1H): Indole NH (broad, exchangeable).

δ 8.6 ppm (s, 1H): Phenolic OH.

δ 6.9 – 7.1 ppm (m, 3H): Aromatic protons (H4, H6, H7). The H4 proton often appears as a

doublet with meta-coupling (J ~2.5 Hz) due to the OH group.

δ 6.8 ppm (s, 1H): C2-H proton (distinctive singlet/doublet for 3-substituted indoles).
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δ 2.2 – 2.3 ppm (s, 3H): C3-Methyl group.[2]

Mass Spectrometry (MS)[1]
Molecular Ion:m/z 147 [M]⁺.

Fragmentation: Loss of methyl radical (M-15) to form a stable quinoid-like cation is a

common fragmentation pathway.

Biological Mechanism & Safety: The Bioactivation
Risk
While 5-hydroxy-3-methylindole is often a stable metabolite, the 3-methylindole scaffold

possesses a latent toxicity mechanism known as bioactivation to imine methides.

Mechanism of Pneumotoxicity
The toxicity of 3-methylindoles is driven by dehydrogenation rather than hydroxylation.

However, the 5-hydroxy derivative can still undergo oxidation to form reactive quinone-imine

intermediates.

Dehydrogenation: CYP enzymes abstract a hydrogen from the C3-methyl group.

Electrophile Formation: This generates 3-methyleneindolenine (3MEI), a potent electrophile.

[3]

Adduct Formation: 3MEI reacts covalently with nucleophilic residues (Cysteine-SH) on

proteins or Glutathione (GSH), leading to cellular damage (specifically in lung tissue, or "fog

fever" in cattle).
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Figure 2: Bioactivation vs. Detoxification Pathways
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Experimental Handling Protocol
Storage and Stability[7]

Light Sensitivity: Indoles are electron-rich and prone to photo-oxidation. Store in amber vials.

Oxidation: The 5-hydroxy group makes this compound susceptible to air oxidation

(browning). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

Solution Stability: Unstable in acidic solutions over time; prepare fresh in degassed solvents.

Safety (SDS Summary)
Signal Word: Warning.

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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Special Note: Due to its structural similarity to pneumotoxic skatole metabolites, handle with

high-efficiency particulate air (HEPA) filtration and avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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